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Compound of Interest

Compound Name:
4-(3-Methoxypropoxy)-2-

methylbenzoic acid

Cat. No.: B12077738

Get Quote

4-(3-Methoxypropoxy)-2-methylbenzoic acid represents a specialized pharmacophore

scaffold often utilized in medicinal chemistry for Structure-Activity Relationship (SAR)

exploration. It combines a polar, ionizable "head" (benzoic acid) with a flexible, amphiphilic "tail"

(methoxypropoxy ether), bridged by a lipophilic toluene core.

This structure is particularly notable for its "Rabeprazole-like" ether tail—a 3-methoxypropoxy

motif known to improve aqueous solubility while maintaining lipophilic contact points, a strategy

validated in proton pump inhibitors (PPIs).
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Property
Value
(Predicted/Calculated)

Technical Significance

Formula C₁₂H₁₆O₄
Core scaffold for fragment-

based design.

Molecular Weight 224.25 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD) (<300 Da).

LogP (Octanol/Water) ~2.4 – 2.7

Moderate lipophilicity; likely

good oral bioavailability

(Lipinski compliant).

pKa (Acid) ~4.3 – 4.5

The ortho-methyl group exerts

a steric effect, potentially

twisting the carboxylate out of

planarity, slightly reducing

acidity compared to

unsubstituted benzoic acid.

H-Bond Acceptors 4 (3 oxygens)
High potential for receptor

interaction via ether oxygens.

H-Bond Donors 1 (Carboxylic acid)

Primary anchor point for salt

bridge formation (e.g., with

Arginine/Lysine residues).

Part 2: Retrosynthetic Analysis & Production
Protocols
To ensure high purity and avoid the formation of ester byproducts (self-polymerization), a

Protection-Alkylation-Deprotection strategy is the industry standard over direct alkylation.

Mechanism of Action (Synthetic Pathway)
Protection: The carboxylic acid is masked as a methyl ester to prevent competitive O-

alkylation at the carboxylate.
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Williamson Ether Synthesis: The phenolic hydroxyl at position 4 is alkylated using 1-bromo-

3-methoxypropane. The ortho-methyl group at position 2 does not sterically hinder the para-

position (4), allowing for high yields.

Saponification: Controlled hydrolysis restores the acid functionality.

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and purification efficiency.

Detailed Experimental Protocol
Step 1: Preparation of Methyl 4-hydroxy-2-methylbenzoate

Reagents: 4-Hydroxy-2-methylbenzoic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄

(cat.).

Protocol: Dissolve acid in MeOH (10V). Add conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 6

hours. Monitor by TLC (formation of less polar spot).

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.

Step 2: Alkylation (The Critical Step)

Rationale: Use of Potassium Carbonate (K₂CO₃) in DMF is preferred over stronger bases

(NaH) to minimize side reactions. The reaction is driven by the nucleophilicity of the

phenoxide ion.

Reagents: Methyl 4-hydroxy-2-methylbenzoate (1.0 eq), 1-Bromo-3-methoxypropane (1.2

eq), K₂CO₃ (2.0 eq), DMF (5V).

Protocol:
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Suspend ester and K₂CO₃ in DMF.[1] Stir at RT for 30 min to generate the phenoxide.

Add 1-Bromo-3-methoxypropane dropwise.

Heat to 60°C for 4–6 hours. (Note: Higher temps may cause degradation of the

methoxypropyl chain).

Quench: Pour into ice water. The product usually precipitates as a solid or oil. Filter or

extract with DCM.

Step 3: Saponification to Final Acid

Reagents: Alkylated ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).

Protocol: Stir mixture at RT for 12 hours. Acidify to pH 2–3 with 1N HCl. The product, 4-(3-
Methoxypropoxy)-2-methylbenzoic acid, will precipitate. Recrystallize from Ethanol/Water

if necessary.

Part 3: Analytical Characterization (Self-Validating
Systems)
To establish Trustworthiness, the identity of the molecule must be confirmed via specific

spectral fingerprints.
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Technique
Diagnostic Signal
(Expected)

Structural Confirmation

¹H-NMR (DMSO-d₆) δ 12.5 (s, 1H)
Carboxylic Acid (-COOH).

Disappears with D₂O shake.

δ 7.8 (d, 1H)
Aromatic proton at C6 (ortho to

acid).

δ 6.8 (m, 2H)
Aromatic protons at C3/C5

(shielded by ether).

δ 4.05 (t, 2H)
-O-CH₂-CH₂- (Ether linkage to

ring).

δ 3.45 (t, 2H)
-CH₂-CH₂-O-Me (Terminal

ether methylene).

δ 3.25 (s, 3H)
Terminal Methoxy group (-

OCH₃).

δ 2.50 (s, 3H)
Methyl group on the ring

(Ortho position).

IR Spectroscopy 1680–1700 cm⁻¹
C=O Stretch (Carboxylic acid

dimer).

1240 cm⁻¹
C-O-C Asymmetric stretch

(Aryl alkyl ether).

Mass Spectrometry [M-H]⁻ 223.2
Negative mode ionization (ESI)

confirms the acidic mass.

Part 4: Pharmacophore Application & Utility
This molecule acts as a versatile linker or headgroup in drug discovery.

Solubility Modulation: The 3-methoxypropoxy tail is a classic "solubilizing tail." Unlike a

simple propyl chain (lipophilic), the terminal oxygen accepts hydrogen bonds from water,

improving the aqueous solubility of the parent scaffold without introducing a full charge.
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Ortho-Effect: The 2-methyl group forces the carboxylic acid out of coplanarity with the

benzene ring. This "twist" can be exploited to fit into sterically demanding receptor pockets

(e.g., PPARγ or GPR40 agonists) where flat benzoic acids fail to bind selectively.

Rabeprazole Analogy: The side chain is identical to the ether tail found in Rabeprazole

(Aciphex), a blockbuster PPI. This suggests the chain is metabolically stable enough for oral

administration but susceptible to specific CYP450 oxidations (O-dealkylation), which must be

monitored during DMPK studies [1].

Visualization: Pharmacophore Map
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Figure 2: Pharmacophore mapping highlighting the functional zones of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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